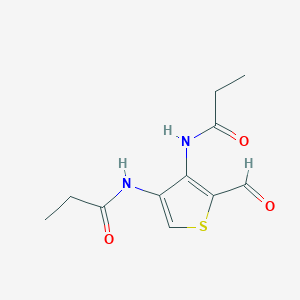
N,N'-(2-Formylthiene-3,4-diyl)dipropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group attached to a thiene ring, which is further connected to two propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide typically involves the reaction of 2-formylthiophene with propanamide derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiene ring can undergo substitution reactions, where various substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the thiene ring, leading to a wide range of derivatives.
Scientific Research Applications
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)dipropanamide involves its interaction with specific molecular targets and pathways. The formyl group and thiene ring are key functional groups that contribute to its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2-Formylthiene-3,4-diyl)diacetamide
- N,N’-(2-Formylthiene-3,4-diyl)bis(2,2-dimethylpropanamide)
Comparison
N,N’-(2-Formylthiene-3,4-diyl)dipropanamide is unique due to its specific structure and the presence of propanamide groups. Compared to similar compounds like N,N’-(2-Formylthiene-3,4-diyl)diacetamide, it may exhibit different reactivity and properties due to the differences in the amide groups. These structural variations can lead to differences in their applications and effectiveness in various fields.
Properties
CAS No. |
90070-02-3 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-[5-formyl-4-(propanoylamino)thiophen-3-yl]propanamide |
InChI |
InChI=1S/C11H14N2O3S/c1-3-9(15)12-7-6-17-8(5-14)11(7)13-10(16)4-2/h5-6H,3-4H2,1-2H3,(H,12,15)(H,13,16) |
InChI Key |
QCCNBGOASYKEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CSC(=C1NC(=O)CC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















